molecular formula C12H19NO3S B6752353 Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone

Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone

Cat. No.: B6752353
M. Wt: 257.35 g/mol
InChI Key: FPBAIBJYOQDEKV-UHFFFAOYSA-N
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Description

Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone is a complex organic compound with a unique structure that combines a cyclohexene ring and a thiazepane ring

Preparation Methods

The synthesis of Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone typically involves multiple steps, starting with the preparation of the cyclohexene and thiazepane precursors. The cyclohexene ring can be synthesized through the hydrogenation of benzene, followed by selective dehydrogenation. The thiazepane ring is often prepared through the cyclization of appropriate amino and thiol precursors under acidic conditions. The final step involves the coupling of the cyclohexene and thiazepane rings through a methanone linkage, typically using a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF).

Chemical Reactions Analysis

Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C), resulting in the saturation of the cyclohexene ring.

    Substitution: Nucleophilic substitution reactions can occur at the methanone carbon, with reagents such as sodium methoxide (NaOCH₃) or lithium aluminum hydride (LiAlH₄), leading to the formation of various substituted derivatives.

Scientific Research Applications

Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone can be compared with other similar compounds, such as:

    Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazolidin-4-yl)methanone: This compound has a thiazolidine ring instead of a thiazepane ring, which may result in different chemical and biological properties.

    Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazine-4-yl)methanone: This compound features a thiazine ring, which can also lead to variations in reactivity and applications.

    Cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)ethanone: The presence of an ethanone group instead of a methanone group can influence the compound’s stability and reactivity.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

cyclohex-3-en-1-yl-(1,1-dioxo-1,4-thiazepan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3S/c14-12(11-5-2-1-3-6-11)13-7-4-9-17(15,16)10-8-13/h1-2,11H,3-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBAIBJYOQDEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1)C(=O)C2CCC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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